Jedi2

Description

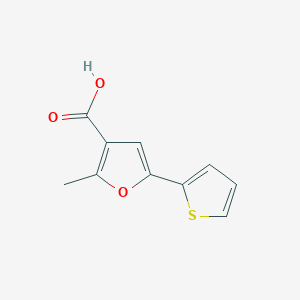

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDCRSXNEOKXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383819 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651005-90-2 | |

| Record name | 2-Methyl-5-(thien-2-yl)-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jedi2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and detailed synthetic route for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented in a three-step process, commencing with the preparation of a key intermediate, followed by the construction of the furan ring, and culminating in the hydrolysis to the target carboxylic acid. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and reaction mechanisms to aid in laboratory-scale production.

Step 1: Synthesis of 2-(2-Chloroacetyl)thiophene

The initial step involves the Friedel-Crafts acylation of thiophene with chloroacetyl chloride to produce the α-haloketone intermediate, 2-(2-chloroacetyl)thiophene. Anhydrous aluminum chloride is utilized as the Lewis acid catalyst to facilitate this electrophilic aromatic substitution.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Charging of Reagents: The flask is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM, 100 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred suspension over 15 minutes, ensuring the temperature is maintained at 0-5 °C.

-

Addition of Thiophene: A solution of thiophene (1.0 eq) in dry DCM (20 mL) is added dropwise from the dropping funnel over 30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for a further 4 hours.

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 2-(2-chloroacetyl)thiophene as a pale yellow oil.

Quantitative Data:

| Parameter | Value |

| Thiophene | 1.0 eq |

| Chloroacetyl Chloride | 1.1 eq |

| Aluminum Chloride | 1.2 eq |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 6 hours |

| Typical Yield | 70-80% |

Step 2: Synthesis of Ethyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate

The second step employs the Feist-Bénary furan synthesis to construct the substituted furan ring. This involves the reaction of the previously synthesized α-haloketone with ethyl acetoacetate in the presence of a base.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charging of Reagents: To the flask are added ethyl acetoacetate (1.2 eq), 2-(2-chloroacetyl)thiophene (1.0 eq), and ethanol (100 mL).

-

Addition of Base: Pyridine (1.5 eq) is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate.

Quantitative Data:

| Parameter | Value |

| 2-(2-Chloroacetyl)thiophene | 1.0 eq |

| Ethyl Acetoacetate | 1.2 eq |

| Pyridine | 1.5 eq |

| Reaction Temperature | Reflux (Ethanol) |

| Reaction Time | 8 hours |

| Typical Yield | 60-70% |

Step 3: Synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is achieved by hydrolysis in the presence of a strong base, followed by acidification.

Experimental Protocol:

-

Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Hydrolysis: Ethyl 2-methyl-5-(2-thienyl)-3-furancarboxylate (1.0 eq) is dissolved in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (30 mL).

-

Reaction: The mixture is heated to reflux for 3 hours.

-

Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether (2 x 20 mL) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 2 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid as a solid.

Quantitative Data:

| Parameter | Value |

| Ethyl 2-Methyl-5-(2-thienyl)-3-furancarboxylate | 1.0 eq |

| Sodium Hydroxide | Excess |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Typical Yield | 85-95% |

Visualizing the Synthesis and Mechanisms

To further elucidate the synthetic process, the following diagrams illustrate the overall workflow and the mechanisms of the key reactions.

Caption: Overall synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Caption: Mechanism of the Feist-Bénary furan synthesis.

Caption: Mechanism of the saponification reaction.

An In-depth Technical Guide to 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Properties

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, with the empirical formula C₁₀H₈O₃S, is a furan derivative characterized by a methyl group at the 2-position, a carboxylic acid at the 3-position, and a thienyl group at the 5-position of the furan ring.[1][2]

General and Physicochemical Properties

While extensive experimental data for this specific compound is limited, some properties can be inferred from available data and predictions. It is commercially available as a white powder with a purity of ≥95%.[3]

Table 1: Chemical and Physical Properties of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

| Property | Value | Source |

| IUPAC Name | 2-methyl-5-(thiophen-2-yl)furan-3-carboxylic acid | PubChem |

| Molecular Formula | C₁₀H₈O₃S | [1][2] |

| Molecular Weight | 208.23 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥95% | [3] |

| XlogP (Predicted) | 2.3 | [1] |

| Monoisotopic Mass | 208.01941 Da | [1] |

Note: Some values are predicted and should be confirmed by experimental data.

Spectral Data

Predicted Mass Spectrometry Data (Adducts): [1]

-

[M+H]⁺: 209.02669 m/z

-

[M+Na]⁺: 231.00863 m/z

-

[M-H]⁻: 207.01213 m/z

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not explicitly described in the reviewed literature. However, the synthesis of the broader class of 2-methyl-5-aryl-3-furoic acids has been reported.[4] General synthetic methods for substituted furans, such as the Paal-Knorr and Feist-Benary syntheses, offer plausible routes.[5][6][7]

General Synthesis Approach for 2-Methyl-5-aryl-3-furoic Acids

A potential synthetic pathway could involve the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring, followed by reactions to construct and modify the furan ring and introduce the carboxylic acid group. The Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, is a classic method for furan synthesis.[7]

Below is a conceptual workflow for a possible synthesis route.

Caption: A possible synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Biological Activity

Antimicrobial Properties

Research on the class of 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity, while showing very poor antibacterial activity.[4] The introduction of different substituents on the aryl group at the C5 position of the furan ring has been shown to affect the antifungal potency.[4]

While specific minimum inhibitory concentration (MIC) values for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid are not available in the cited literature, the general findings suggest that this compound is a candidate for further investigation as an antifungal agent.

Proposed Mechanism of Antifungal Action

The precise mechanism of antifungal action for this class of compounds has not been fully elucidated. However, many antifungal agents target the fungal cell membrane, often by interfering with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. Furan-containing compounds have been investigated as potential inhibitors of enzymes involved in the ergosterol biosynthesis pathway.

A simplified diagram illustrating a common antifungal mechanism of action is provided below.

Caption: A proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

Conclusion

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound with potential as an antifungal agent. While a complete experimental profile is not yet available, this guide summarizes the current knowledge and provides a foundation for future research. Further studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its precise mechanism of antifungal action. This information will be crucial for its potential development as a therapeutic agent.

References

- 1. PubChemLite - 2-methyl-5-(2-thienyl)-3-furancarboxylic acid (C10H8O3S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | C10H8O3S | CID 2796026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Jedi2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, a compound of interest in chemical and biological research. The document details its chemical properties, a likely synthetic route, and its known biological activities, with a focus on its role as a Piezo1 channel activator.

Chemical Identification and Properties

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is chemically identified by the CAS number 651005-90-2 .[1][2][][4][5] It is also known by the synonym Jedi2.[1][][4][5] This compound belongs to the class of 2-methyl-5-aryl-3-furoic acids.

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 651005-90-2 | [1][2][][4][5] |

| Molecular Formula | C10H8O3S | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| Exact Mass | 208.0194 | [1] |

| Elemental Analysis | C, 57.68%; H, 3.87%; O, 23.05%; S, 15.40% | [1] |

| Purity | ≥95% | [2] |

| Appearance | Not explicitly stated, but related compounds are white powders. | |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [1] |

Synthesis Methodology

General Experimental Protocol for the Synthesis of 2-Methyl-5-aryl-3-furoic Acids

This protocol is inferred from the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Materials:

-

Appropriate starting materials (e.g., a substituted aryl aldehyde or ketone and a methyl or ethyl acetoacetate).

-

Condensing agent (e.g., piperidine, sodium ethoxide).

-

Solvent (e.g., ethanol, benzene).

-

Saponification agent (e.g., sodium hydroxide or potassium hydroxide).

-

Acid for neutralization (e.g., hydrochloric acid).

Procedure:

-

Condensation: A mixture of the aryl starting material and the acetoacetate derivative is dissolved in a suitable solvent. A catalytic amount of a basic condensing agent is added. The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.

-

Saponification: The resulting crude ester is then saponified by heating with an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).

-

Purification and Neutralization: The reaction mixture is cooled, and any non-saponifiable material is extracted with a suitable organic solvent (e.g., diethyl ether). The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Drying: The precipitated 2-methyl-5-aryl-3-furoic acid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.

Caption: General workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.

Biological Activity and Signaling Pathways

Antimicrobial Activity

While specific antimicrobial data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not available, studies on the broader class of 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity, though with poor antibacterial activity.[6] The antifungal efficacy is reportedly influenced by the nature of the substituent in the para position of the aryl group at the C5 position of the furan ring.[6]

Piezo1 Channel Activation

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, known as this compound, has been identified as an activator of the Piezo1 channel.[1][][4][5] Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing mechanical stimuli in various cell types.

Quantitative Data on Piezo1 Activation:

| Parameter | Value | Species | Cell Type | Source |

| Binding Affinity (Kd) | 2770 µM | Mouse | - | [1][5] |

This compound promotes the influx of calcium ions (Ca2+) into cells expressing Piezo1 channels.[1][4] It has been shown to elicit responses in cells transfected with mouse Piezo1, but not Piezo2, indicating its selectivity for the Piezo1 channel.[1][4]

Piezo1 Signaling Pathway

The activation of the Piezo1 channel by a stimulus, such as mechanical force or a chemical agonist like this compound, leads to the opening of the channel and a subsequent influx of cations, primarily Ca2+. This increase in intracellular Ca2+ concentration triggers a variety of downstream signaling events that are cell-type dependent. These can include the activation of calcium-dependent enzymes, changes in gene expression, and modulation of cellular processes such as cell migration, proliferation, and differentiation.

The diagram below illustrates the basic signaling pathway initiated by the activation of the Piezo1 channel.

References

- 1. medkoo.com [medkoo.com]

- 2. 651005-90-2 Cas No. | 2-Methyl-5-(thien-2-yl)-3-furoic acid | Apollo [store.apolloscientific.co.uk]

- 4. glpbio.com [glpbio.com]

- 5. abmole.com [abmole.com]

- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific databases has yielded no experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. The information presented herein is based on predicted data and general spectroscopic principles, supplemented with data from structurally related compounds for illustrative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, providing the available theoretical data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid and general methodologies for its potential spectroscopic characterization.

Predicted Mass Spectrometry Data

While experimental spectra are unavailable, predicted mass spectrometry data provides valuable information regarding the expected mass-to-charge ratios of various adducts of the target molecule. This data is crucial for identifying the compound in mass spectrometry-based analyses.

Table 1: Predicted Collision Cross Section (CCS) Data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 209.02669 | 142.4 |

| [M+Na]⁺ | 231.00863 | 153.6 |

| [M-H]⁻ | 207.01213 | 150.6 |

| [M+NH₄]⁺ | 226.05323 | 164.0 |

| [M+K]⁺ | 246.98257 | 152.0 |

| [M+H-H₂O]⁺ | 191.01667 | 138.3 |

| [M+HCOO]⁻ | 253.01761 | 163.7 |

| [M+CH₃COO]⁻ | 267.03326 | 179.6 |

| [M+Na-2H]⁻ | 228.99408 | 143.4 |

| [M]⁺ | 208.01886 | 148.2 |

| [M]⁻ | 208.01996 | 148.2 |

Data sourced from PubChem. The values are predicted using CCSbase.

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel solid organic compound like 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm.

-

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

-

Analysis Mode: Full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 40-500).

-

Sample Introduction: For a solid sample, a direct insertion probe can be used. The probe is heated to volatilize the sample into the ion source.[3]

-

Spectroscopic Analysis Workflow

The characterization of a new chemical entity such as 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid follows a logical workflow to elucidate its structure.

Caption: General workflow for the spectroscopic characterization of a new chemical entity.

References

A Technical Guide to the Potential Therapeutic Investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the therapeutic uses or biological activity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This document, therefore, presents a hypothetical framework for the initial investigation and development of this novel chemical entity, hereinafter referred to as "Compound T-3F," for a research and drug development audience.

Introduction

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Compound T-3F) is a small molecule featuring a furan carboxylic acid core linked to a thiophene ring. The presence of these heterocyclic systems, which are scaffolds in numerous pharmacologically active compounds, suggests that Compound T-3F may possess uncharacterized biological activity. This guide outlines a structured, hypothetical research plan to systematically evaluate its therapeutic potential, from initial screening through preclinical characterization. The proposed workflow is designed to identify a potential mechanism of action, assess efficacy in relevant models, and establish a preliminary safety and pharmacokinetic profile.

Data Presentation: Hypothetical Screening & Profiling Data

The following tables are templates populated with representative data to illustrate the expected outcomes of a preclinical research campaign for a novel compound like T-3F.

Table 1: Hypothetical In Vitro Activity Profile of Compound T-3F This table summarizes potential results from initial enzymatic and cell-based screening to identify a primary mechanism of action.

| Assay Type | Target / Cell Line | Endpoint | Result (IC₅₀/EC₅₀, µM) | Selectivity Notes |

| Kinase Inhibition | Cyclin-Dependent Kinase 9 (CDK9) | IC₅₀ | 0.15 | >100-fold selective vs. CDK1, 2, 4, 6 |

| Cell Proliferation | MOLM-13 (AML) | GI₅₀ | 0.45 | High sensitivity in hematological cancers |

| Cell Proliferation | A549 (Lung Cancer) | GI₅₀ | 2.8 | Moderate sensitivity |

| Anti-inflammatory | LPS-stimulated THP-1 | TNF-α IC₅₀ | 1.2 | Suggests secondary activity |

| Cytotoxicity | Primary Human Hepatocytes | CC₅₀ | > 100 | Low cytotoxicity in normal cells |

Table 2: Hypothetical In Vivo Efficacy in an Acute Myeloid Leukemia (AML) Xenograft Model This table illustrates potential outcomes from an in vivo study assessing the anti-tumor activity of Compound T-3F.

| Treatment Group | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |

| Vehicle Control | - | Daily (QD) | 0 | +2.5 |

| Compound T-3F | 15 | Daily (QD) | 58 | -1.5 |

| Compound T-3F | 45 | Daily (QD) | 89 | -4.0 |

| Positive Control (Venetoclax) | 100 | Daily (QD) | 95 | -5.1 |

Table 3: Hypothetical Pharmacokinetic (PK) Parameters of Compound T-3F in Mice This table outlines key PK parameters following a single oral dose, crucial for designing in vivo efficacy studies.

| Parameter | Unit | Value (at 20 mg/kg, p.o.) |

| Maximum Concentration | Cmax (µM) | 3.5 |

| Time to Cmax | Tmax (h) | 1.5 |

| Area Under the Curve | AUC₀₋₂₄ (µM·h) | 18.2 |

| Terminal Half-life | t₁/₂ (h) | 5.8 |

| Oral Bioavailability | F (%) | 35 |

Experimental Protocols: Key Methodologies

The following are detailed, representative protocols for the experiments that would generate the data presented above.

3.1 Protocol: In Vitro Kinase Inhibition Assay (CDK9)

-

Objective: To quantify the direct inhibitory effect of Compound T-3F on the enzymatic activity of CDK9/Cyclin T1.

-

Methodology:

-

The assay is conducted in a 384-well plate using a time-resolved fluorescence energy transfer (TR-FRET) format.

-

Recombinant human CDK9/Cyclin T1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

Compound T-3F is serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 1 nM to 100 µM.

-

The reaction is initiated by the addition of ATP and incubated for 60 minutes at room temperature.

-

The reaction is stopped by the addition of a termination buffer containing EDTA, a europium-labeled anti-phosphoserine antibody, and streptavidin-allophycocyanin (APC).

-

After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

The ratio of the emission signals (665/615) is used to determine the degree of substrate phosphorylation. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

3.2 Protocol: Cell-Based Proliferation Assay (AML Cell Line)

-

Objective: To determine the effect of Compound T-3F on the growth and viability of the MOLM-13 acute myeloid leukemia cell line.

-

Methodology:

-

MOLM-13 cells are seeded into 96-well, clear-bottom black plates at a density of 10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound T-3F is prepared in a 10-point, 3-fold serial dilution series and added to the cells. The final DMSO concentration is maintained at 0.1%.

-

Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.

-

Luminescence is recorded using a plate reader.

-

The resulting data is normalized to vehicle-treated controls (100% viability) and background (0% viability). The GI₅₀ (concentration causing 50% growth inhibition) is determined using non-linear regression analysis.

-

Mandatory Visualizations: Workflows and Postulated Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed research workflow and a hypothetical mechanism of action for Compound T-3F based on the speculative data.

Caption: A logical workflow for the preclinical investigation of Compound T-3F.

An In-depth Technical Guide to Novel Furan Compounds in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Recently, novel furan derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of 5-(4-chlorophenyl)furan derivatives. We present detailed experimental methodologies, quantitative biological data, and elucidate the key signaling pathways involved in their mechanism of action, offering a valuable resource for researchers in oncology and drug development.

Introduction

Furan-containing molecules are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery due to their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1][2] The furan ring can act as a bioisostere for other aromatic systems and engage in various non-covalent interactions with biological targets.[2] A notable area of advancement has been the development of furan-based compounds as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[3] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]

This guide focuses on a recently developed series of 5-(4-chlorophenyl)furan derivatives that have shown significant potential as anticancer agents. We will delve into their synthesis, cytotoxic effects, and the molecular mechanisms underlying their activity.

Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives

The synthesis of the target furan compounds involves a multi-step process. Below are the detailed experimental protocols for the synthesis of key intermediates and the final active compounds, focusing on the pyrazoline and pyridine series which have demonstrated high potency.

General Synthesis Workflow

The overall synthetic strategy begins with the preparation of a chalcone precursor, which then undergoes cyclization to form various heterocyclic systems.

References

structural analogs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

An In-depth Technical Guide on the Structural Analogs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule and its direct analogs, this guide focuses on established synthetic methodologies for the core scaffold, structure-activity relationships (SAR) of related furan-based compounds, and potential biological targets.

Core Structure and Rationale for Analog Development

The core structure of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid features a furan ring substituted with a methyl group at the 2-position, a thiophene ring at the 5-position, and a carboxylic acid group at the 3-position. This arrangement of a central furan scaffold flanked by an electron-donating methyl group and an aromatic thienyl group, along with the acidic carboxylic acid moiety, suggests potential for diverse biological activities. The furan ring is a common motif in many biologically active natural products and synthetic drugs.[1][2] Its electron-rich nature and ability to participate in various interactions make it a privileged scaffold in drug discovery.[1]

The development of structural analogs of this core scaffold is a rational approach to explore and optimize its physicochemical properties and biological activities. Modifications can be systematically introduced at three key positions:

-

R1 (Position 2): Variation of the alkyl group can influence lipophilicity and steric interactions with biological targets.

-

R2 (Position 5): Replacement of the thienyl ring with other aromatic or heteroaromatic systems can modulate electronic properties and target binding affinity.

-

R3 (Position 3): Modification of the carboxylic acid group to esters, amides, or other bioisosteres can impact polarity, membrane permeability, and metabolic stability.

Synthetic Strategies for the 2,5-Disubstituted-3-Furancarboxylic Acid Scaffold

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][4][5] This acid-catalyzed cyclization and dehydration reaction is versatile, allowing for a wide range of substituents on the furan ring.[3]

Experimental Protocol (General):

-

Preparation of the 1,4-Dicarbonyl Precursor: The key starting material is a 1,4-dicarbonyl compound. For the target scaffold, this would involve a 1-(thien-2-yl)pentane-1,4-dione derivative.

-

Acid-Catalyzed Cyclization: The 1,4-dicarbonyl compound is treated with a protic acid (e.g., sulfuric acid, hydrochloric acid) or a Lewis acid (e.g., zinc chloride) to catalyze the intramolecular cyclization.[3]

-

Dehydration: The resulting dihydrofuranol intermediate is dehydrated, often under the same acidic conditions, to yield the aromatic furan ring.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides a route to 3-carboxy-substituted furans by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6][7][8]

Experimental Protocol (General):

-

Condensation Reaction: An α-halo ketone (e.g., 2-chloro-1-(thien-2-yl)ethan-1-one) is reacted with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base such as pyridine or sodium ethoxide.

-

Intermediate Formation: The reaction proceeds through the formation of a dihydrofuranol intermediate.[6]

-

Dehydration: Subsequent acid-catalyzed dehydration yields the furan ring.

-

Saponification: If an ester of the β-dicarbonyl compound was used, a final saponification step is required to obtain the carboxylic acid.

Structure-Activity Relationships (SAR) of Furan-Based Carboxylic Acids

While specific SAR data for 2-methyl-5-(2-thienyl)-3-furancarboxylic acid analogs is scarce, general trends can be inferred from studies on other furan-based carboxylic acids.

-

Anti-inflammatory Activity: Many furan derivatives have been investigated for their anti-inflammatory properties. The carboxylic acid moiety is often crucial for activity, potentially mimicking the acidic functionality of non-steroidal anti-inflammatory drugs (NSAIDs). The nature and position of substituents on the furan ring significantly influence potency and selectivity.[2]

-

Antimicrobial Activity: Furan-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][9] The lipophilicity and electronic properties of the substituents play a key role in their antimicrobial efficacy.

-

Anticancer Activity: Various furan derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or the induction of apoptosis.

Table 1: Hypothetical Structural Modifications and Potential Biological Impact

| Position of Modification | Structural Change | Potential Impact on Biological Activity |

| R1 (Position 2) | Increase alkyl chain length | Increased lipophilicity, potentially enhanced membrane permeability and binding to hydrophobic pockets. |

| Introduction of cyclic alkyl groups | Increased steric bulk, may improve selectivity for specific targets. | |

| Replacement with electron-withdrawing groups | Altered electronic properties of the furan ring, potentially modulating target interactions. | |

| R2 (Position 5) | Substitution on the thienyl ring | Fine-tuning of electronic and steric properties to optimize target binding. |

| Replacement with other heterocycles (e.g., furan, pyridine) | Exploration of different interaction patterns with the target protein. | |

| Replacement with substituted phenyl rings | Systematic investigation of electronic and steric effects on activity. | |

| R3 (Position 3) | Esterification of the carboxylic acid | Increased lipophilicity and potential for prodrug strategy. |

| Amidation of the carboxylic acid | Introduction of hydrogen bonding capabilities and potential for altered target interactions. | |

| Bioisosteric replacement (e.g., tetrazole) | Mimicking the acidic properties of the carboxylic acid with improved metabolic stability. |

Potential Biological Targets and Signaling Pathways

Given the structural features of 2-methyl-5-(2-thienyl)-3-furancarboxylic acid, several biological targets and signaling pathways can be hypothesized.

-

Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety is a common feature of many COX inhibitors. Analogs of the target compound could potentially inhibit COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting anti-inflammatory effects.

-

Lipoxygenase (LOX) Enzymes: Similar to COX enzymes, LOX enzymes are involved in the inflammatory cascade. Furan-based compounds have been explored as LOX inhibitors.

-

Nuclear Receptors: Some carboxylic acid-containing drugs are known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolism and inflammation.

-

Enzymes in Pathogen Metabolism: For antimicrobial activity, analogs could target essential enzymes in bacterial or fungal metabolic pathways.

Conclusion and Future Directions

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is limited, established synthetic methodologies for furan derivatives, coupled with insights from the structure-activity relationships of related compounds, provide a solid foundation for the design and synthesis of a diverse library of analogs. Future research should focus on the synthesis of such analogs and their systematic evaluation in a panel of biological assays to identify lead compounds with potent and selective activities. Further studies will be necessary to elucidate the precise mechanisms of action and to assess the pharmacokinetic and toxicological profiles of any promising candidates.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. say-my-name.net [say-my-name.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols for the investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds.

Chemical Information

| Property | Value |

| IUPAC Name | 2-Methyl-5-(thiophen-2-yl)furan-3-carboxylic acid |

| Molecular Formula | C₁₀H₈O₃S |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 113429-82-8 |

| Canonical SMILES | CC1=C(C=C(O1)C2=CC=CS2)C(=O)O |

Synthesis Protocol

Proposed Synthetic Pathway: Fiesselmann Thiophene Synthesis followed by Furan Ring Formation

This proposed synthesis involves the initial construction of a thiophene precursor followed by the formation of the furan ring and subsequent functional group manipulations.

Caption: Proposed synthetic pathway for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Materials:

-

2-Acetylthiophene

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Condensation Reaction:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a mixture of 2-acetylthiophene and ethyl acetoacetate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization to form the Furan Ring:

-

Once the condensation is complete, carefully add a solution of hydrochloric acid to the reaction mixture to neutralize the base and catalyze the cyclization.

-

Heat the mixture to reflux for 2-4 hours. The furan ring is expected to form during this step.

-

After cooling, the product can be extracted with a suitable organic solvent like diethyl ether.

-

-

Step 3: Saponification to the Carboxylic Acid:

-

The crude ester obtained from the previous step is dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid.

-

-

Step 4: Purification:

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Potential Biological Activities and Application Notes

Based on the structural features of a furan ring coupled with a thiophene moiety, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a candidate for investigation in several therapeutic areas. Furan and thiophene derivatives are known to exhibit a range of biological activities.

Antifungal Activity

Rationale: The class of 2-methyl-5-aryl-3-furoic acids has reported antifungal properties. The presence of the thiophene ring, a common scaffold in medicinal chemistry, may contribute to this activity. The compound could potentially disrupt fungal cell membrane integrity, inhibit essential fungal enzymes, or interfere with fungal signaling pathways.

Proposed Signaling Pathway for Antifungal Action:

Caption: Hypothetical antifungal mechanism of action.

Application: This compound could be screened against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and dermatophytes, to determine its spectrum of activity.

Anti-inflammatory Activity

Rationale: Many furan derivatives have demonstrated anti-inflammatory effects. The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Proposed Signaling Pathway for Anti-inflammatory Action (COX/LOX Inhibition):

Caption: Proposed anti-inflammatory mechanism via COX/LOX inhibition.

Application: The compound can be evaluated in various in vitro and in vivo models of inflammation. Initial screening can be performed using enzyme inhibition assays, followed by cell-based assays to measure cytokine production in immune cells like macrophages.

Quantitative Data (Hypothetical)

Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific experimental data for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is publicly available. Researchers should perform their own experiments to determine the actual values.

Table 1: Hypothetical Antifungal Activity

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans ATCC 90028 | 16 | 64 |

| Aspergillus fumigatus ATCC 204305 | 32 | >128 |

| Trichophyton rubrum ATCC 28188 | 8 | 32 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Hypothetical Anti-inflammatory Activity

| Assay | IC₅₀ (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 15.2 |

| 5-LOX Inhibition | 25.8 |

| TNF-α Release in LPS-stimulated RAW 264.7 cells | 12.5 |

IC₅₀: Half-maximal Inhibitory Concentration

Detailed Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

Materials:

-

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antifungal (e.g., Fluconazole)

-

Negative control (DMSO)

Workflow:

Caption: Workflow for antifungal susceptibility testing.

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 128 µg/mL).

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by measuring the absorbance at 490 nm.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is a representative enzyme inhibition assay.

Materials:

-

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

EIA buffer and reagents for prostaglandin detection (e.g., PGF2α)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare various concentrations of the test compound in DMSO.

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, heme, and the test compound or control. Add the COX enzyme and pre-incubate for 10 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., HCl). The amount of prostaglandin produced is quantified using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the effect of the compound on the production of a key pro-inflammatory cytokine.

Materials:

-

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

MTT or other cell viability assay reagent

-

Mouse TNF-α ELISA kit

-

Positive control (e.g., Dexamethasone)

Procedure:

-

Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours prior to stimulation.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in TNF-α is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration. Determine the IC₅₀ value as described for the COX assay.

These protocols provide a starting point for the investigation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid. Adjustments and optimizations may be necessary depending on the specific experimental conditions and objectives.

Assay Development for 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of assays to characterize and evaluate the biological activity of the novel small molecule, 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Introduction

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound containing both furan and thiophene rings. Such scaffolds are of significant interest in medicinal chemistry, as derivatives of these heterocycles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and ionic interactions.

These application notes provide a strategic framework for the initial characterization and biological screening of this compound, focusing on analytical quantification, and assessment of its cytotoxic and anti-inflammatory potential.

Analytical Characterization and Quantification

Accurate quantification of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is fundamental for all subsequent biological assays. The following protocols outline methods for its analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV Method for Quantification

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A starting gradient could be 10-90% organic phase over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of the compound. The λmax should be determined by scanning a solution of the compound from 200-400 nm.

-

Standard Curve Preparation: Prepare a series of standard solutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

-

Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the compound in unknown samples by interpolation from the calibration curve.

Table 1: Example HPLC Gradient Elution Program

| Time (minutes) | % Aqueous (0.1% Formic Acid) | % Organic (Acetonitrile) |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 18 | 10 | 90 |

| 20 | 90 | 10 |

LC-MS/MS Method for High-Sensitivity Quantification

For quantification in complex biological matrices (e.g., plasma, cell lysates), a more sensitive and selective LC-MS/MS method is recommended.

Protocol:

-

Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 or HILIC column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

-

Mobile Phase: Similar to the HPLC-UV method, using volatile buffers like formic acid or ammonium formate.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is recommended to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Mass Spectrometry:

-

Perform a full scan to determine the precursor ion (the [M-H]⁻ of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid).

-

Perform a product ion scan to identify characteristic fragment ions.

-

Optimize the collision energy for the most intense and stable fragment ions.

-

Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and at least two fragment ions for quantification and confirmation.

-

-

Sample Preparation: For biological matrices, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) will be necessary to remove interferences.

-

Quantification: Use a stable isotope-labeled internal standard if available for the most accurate quantification. Construct a calibration curve using matrix-matched standards.

Table 2: Example LC-MS/MS Parameters for MRM

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid | [M-H]⁻ | Fragment 1 | Fragment 2 | Optimized Value |

Biological Activity Screening

Based on the structural motifs of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid, initial biological screening should focus on its potential cytotoxic and anti-inflammatory effects.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This assay is a crucial first step to determine the concentration range for subsequent functional assays and to identify any potential cytotoxic effects of the compound.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., a cancer cell line like HeLa or a relevant non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid in cell culture medium. The concentration range should be wide to capture a full dose-response curve (e.g., 0.1, 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 3: Example Data from an MTT Assay

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.22 | 97.6 |

| 10 | 1.15 | 92.0 |

| 50 | 0.85 | 68.0 |

| 100 | 0.55 | 44.0 |

| 200 | 0.25 | 20.0 |

Anti-inflammatory Activity Assessment

The presence of furan and thiophene rings in the compound's structure suggests potential anti-inflammatory properties, possibly through the inhibition of inflammatory mediators or signaling pathways.

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

-

Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7) in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (determined from the MTT assay) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production by the compound compared to the LPS-only control.

Table 4: Example Data for NO Inhibition Assay

| Treatment | Nitrite Concentration (µM) | % Inhibition |

| Control | 2.5 | - |

| LPS (1 µg/mL) | 35.0 | 0 |

| LPS + Compound (10 µM) | 25.0 | 30.8 |

| LPS + Compound (50 µM) | 15.0 | 61.5 |

Principle: The NF-κB and MAPK signaling pathways are central regulators of inflammation. The effect of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid on these pathways can be investigated by measuring the expression and phosphorylation of key signaling proteins.

Protocol (Western Blotting):

-

Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with a non-toxic concentration of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on the activation of these pathways.

Visualizations

Experimental Workflows

Caption: Overall experimental workflow for the characterization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Inflammatory Signaling Pathway

Caption: Potential inhibitory action on LPS-induced inflammatory signaling pathways.

2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid: A Versatile Synthetic Building Block

Introduction

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a heterocyclic compound that holds significant promise as a versatile building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a furan-3-carboxylic acid core substituted with a methyl group and a thiophene ring, provides a scaffold for the development of novel compounds with diverse biological activities and material properties. This document provides an overview of its applications, along with generalized synthetic protocols and potential research avenues.

Chemical Properties and Synthesis

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a solid at room temperature with the molecular formula C₁₀H₈O₃S. Its structure combines the aromaticity of both furan and thiophene rings, offering multiple sites for chemical modification.

General Synthetic Pathway

The synthesis of 2-methyl-5-aryl-3-furoic acids, including the thienyl derivative, can be conceptualized through a multi-step process. A potential workflow is depicted below.

Caption: Generalized synthetic workflow for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

Applications in Drug Discovery and Development

Derivatives of 2-methyl-5-aryl-3-furoic acids have shown potential as antimicrobial agents.[1] This suggests that 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a valuable scaffold for the development of new antibacterial and antifungal compounds.

Antimicrobial Activity

Research on a series of 2-methyl-5-aryl-3-furoic acids has indicated interesting antifungal activity, although the antibacterial activity was reported to be poor.[1] The thienyl group in the target molecule may influence its biological activity profile, making it a candidate for further investigation against a panel of fungal and bacterial strains.

Table 1: Potential Antimicrobial Screening Panel

| Microorganism Type | Example Species |

| Gram-positive Bacteria | Staphylococcus aureus |

| Bacillus subtilis | |

| Gram-negative Bacteria | Escherichia coli |

| Pseudomonas aeruginosa | |

| Fungi | Candida albicans |

| Aspergillus niger |

Note: This table represents a hypothetical screening panel. Actual quantitative data (e.g., MIC values) for 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is not currently available.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid and its derivatives. These are based on common laboratory practices for the synthesis of similar compounds and should be adapted and optimized for specific experimental conditions.

Protocol 1: Synthesis of Ethyl 2-methyl-5-(2-thienyl)-3-furoate (Hypothetical)

Objective: To synthesize the ethyl ester precursor of the target carboxylic acid.

Materials:

-

A suitable α-haloketone derived from thiophene

-

Ethyl acetoacetate

-

A suitable base (e.g., sodium ethoxide)

-

Anhydrous ethanol

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve the α-haloketone and ethyl acetoacetate in anhydrous ethanol in a round-bottom flask.

-

Slowly add the base to the reaction mixture while stirring.

-

Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methyl-5-(2-thienyl)-3-furoate.

-

Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Hydrolysis to 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid (Hypothetical)

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 2-methyl-5-(2-thienyl)-3-furoate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol/water mixture

-

Hydrochloric acid (HCl)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of NaOH or KOH to the flask.

-

Heat the mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute HCl until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid.

-

Confirm the structure and purity of the final product by spectroscopic analysis and melting point determination.

Protocol 3: Antimicrobial Susceptibility Testing (General)

Objective: To evaluate the antimicrobial activity of the synthesized compound.

Materials:

-

2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

-

Bacterial and fungal strains (from Table 1)

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Incubator

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add the microbial inoculum to each well.

-

Include positive (microbes with no compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Future Directions

The scaffold of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid presents numerous opportunities for further research and development.

Caption: Potential research and development pathways.

Future work should focus on the synthesis of a library of derivatives by modifying the carboxylic acid group and exploring substitutions on the thiophene ring. These new compounds can then be screened against a wide range of biological targets to identify lead compounds for various therapeutic areas. Additionally, the unique electronic and structural features of this molecule could be exploited in the design of novel organic materials.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid is a small molecule with potential for biological activity. These application notes provide a comprehensive framework for the in vitro evaluation of this compound, focusing on its hypothesized anti-inflammatory properties and its potential to modulate nuclear receptor signaling. The following protocols and hypothetical data serve as a guide for designing and executing experiments to elucidate the compound's mechanism of action.

Experimental Workflow: The overall experimental design follows a logical progression from initial cytotoxicity assessment to specific functional assays. This ensures that observed effects are not due to cell death and allows for a systematic investigation of the compound's biological activity.

Part 1: Assessment of Anti-Inflammatory Activity

This section details the protocols to assess the anti-inflammatory effects of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid on murine macrophages.

Protocol 1.1: Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol 1.2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the compound that is non-toxic to the cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (e.g., 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 1.3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitric oxide, a key inflammatory mediator.[1]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.2. Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS alone).

-

Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[3]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[4]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 1.4: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol quantifies the secretion of pro-inflammatory cytokines TNF-α and IL-6.[5][6]

-

Cell Stimulation and Supernatant Collection: Follow steps 1 and 2 from Protocol 1.3.

-

ELISA Procedure: Perform sandwich ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve generated with recombinant cytokines.

Data Presentation: Hypothesized Anti-Inflammatory Effects

The following tables summarize hypothetical data for the anti-inflammatory assays.

Table 1: Cytotoxicity of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid on RAW 264.7 Cells

| Compound Conc. (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100.0 ± 5.0 |

| 1 | 98.5 ± 4.8 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.5 |

| 25 | 92.3 ± 5.3 |

| 50 | 65.4 ± 6.2 |

| 100 | 30.1 ± 5.9 |

Table 2: Effect on LPS-Induced NO, TNF-α, and IL-6 Production

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (No LPS) | 1.2 ± 0.3 | 50.5 ± 8.2 | 35.8 ± 6.1 |

| LPS (1 µg/mL) | 45.8 ± 3.5 | 2540.3 ± 150.6 | 1850.7 ± 120.4 |

| LPS + Compound (1 µM) | 42.1 ± 3.1 | 2310.8 ± 145.2 | 1765.2 ± 115.8 |

| LPS + Compound (5 µM) | 30.5 ± 2.8 | 1850.6 ± 120.9 | 1340.1 ± 100.3 |

| LPS + Compound (10 µM) | 15.7 ± 1.9 | 1100.2 ± 95.3 | 850.6 ± 75.9 |

| LPS + Compound (25 µM) | 8.3 ± 1.1 | 650.4 ± 50.7 | 420.3 ± 45.2 |

Part 2: Investigation of Mechanism of Action

This section focuses on a potential mechanism for the observed anti-inflammatory effects: inhibition of the NF-κB signaling pathway and modulation of the nuclear receptor PPARγ.

Hypothesized Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory activity of the compound is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[7][8]

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]